molecular formula C15H19NO6S B2686119 1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 731003-86-4

1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2686119
CAS No.: 731003-86-4
M. Wt: 341.38
InChI Key: SHBCZXKAFMOYMY-UHFFFAOYSA-N
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Description

1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group at the 4-position of the piperidine ring and a para-substituted benzenesulfonyl group attached to the nitrogen. The benzenesulfonyl moiety is further functionalized with an ethoxycarbonyl group at the 4-position of the aromatic ring. This compound’s structure combines sulfonamide and ester functionalities, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-(4-ethoxycarbonylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c1-2-22-15(19)12-3-5-13(6-4-12)23(20,21)16-9-7-11(8-10-16)14(17)18/h3-6,11H,2,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBCZXKAFMOYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through esterification reactions, typically using ethyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Features

Compound Name Substituents on Piperidine Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Biological/Industrial Relevance References
Target Compound 4-(Ethoxycarbonyl)benzenesulfonyl Not explicitly reported Benzenesulfonyl, ethoxycarbonyl Likely involves sulfonylation reactions Potential enzyme inhibitor candidate
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl 201.22 Ester, carboxylic acid Reaction of piperidine-4-carboxylic acid with ethyl chloroformate Intermediate in antipsychotic drug synthesis (e.g., Risperidone)
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid 4-Sulfamoylbenzoyl 312.34 Sulfonamide, carboxylic acid Hydrolysis of ethyl ester precursor Carbonic anhydrase inhibitor
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide 4-Methylbenzenesulfonyl Not reported Sulfonamide, carbohydrazide Sulfonylation followed by hydrazide formation Anticancer and antimicrobial research
GSK3004774 (diastereomeric mixture) Naphthalene-ethylamino-pyrrolidine Not reported Amine, carboxylic acid Multi-step coupling reactions Calcium-sensing receptor modulator

Physicochemical Properties

  • Solubility: The ethoxycarbonyl and sulfonyl groups in the target compound likely enhance hydrophilicity compared to non-sulfonylated analogs like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (log S = -1.7, moderate aqueous solubility) .
  • Thermal Stability : Piperidine-4-carboxylic acid derivatives typically exhibit melting points between 68–163°C, depending on substituents. The target compound’s benzenesulfonyl group may increase melting point due to added rigidity .

Biological Activity

1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid (CAS Number: 731003-86-4) is a chemical compound with the molecular formula C15H19NO6SC_{15}H_{19}NO_{6}S and a molecular weight of 341.38 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features, including the ethoxycarbonyl and benzenesulfonyl groups, provide opportunities for diverse interactions with biological targets.

The compound is characterized by:

  • Molecular Formula : C15H19NO6SC_{15}H_{19}NO_{6}S
  • Molecular Weight : 341.38 g/mol
  • Chemical Structure : The presence of a piperidine ring contributes to its biological activity, while the sulfonyl and ethoxycarbonyl groups enhance its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The compound may act as an enzyme inhibitor , potentially modulating biochemical pathways by binding to active or allosteric sites on target proteins. This interaction can lead to altered enzyme activity, which is significant in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can increase levels of endogenous cannabinoids, which are known to play roles in pain modulation and inflammation .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in pain management therapies .
  • Analgesic Potential :
    • Similar compounds have shown efficacy in reducing pain responses in animal models, indicating that this compound may also have analgesic properties .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on FAAH Inhibition :
    A study highlighted a related piperazine derivative that selectively inhibited FAAH, leading to increased levels of anandamide and other endocannabinoids in the brain, which resulted in reduced pain sensitivity in animal models . This suggests that similar mechanisms may be applicable to our compound.
  • Analgesic Efficacy in Animal Models :
    Research has demonstrated that compounds with structural similarities to this compound effectively attenuate pain responses in various models, including thermal injury and neuropathic pain models .

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound over similar structures, a comparative analysis is presented below:

Compound NameStructureBiological ActivityNotes
1-[4-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acidStructureModerate FAAH inhibitionSimilar structural features
1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-3-carboxylic acidStructurePotential anti-inflammatory effectsDifferent positioning of carboxylic group
1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxamideStructureAnalgesic properties observedAmide vs. acid functionality

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